N-(2-fluorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide N-(2-fluorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 952997-65-8
VCID: VC5496020
InChI: InChI=1S/C14H12FN3O2S/c15-10-3-1-2-4-11(10)17-12(19)7-9-8-21-14-16-6-5-13(20)18(9)14/h1-6,9H,7-8H2,(H,17,19)
SMILES: C1C(N2C(=O)C=CN=C2S1)CC(=O)NC3=CC=CC=C3F
Molecular Formula: C14H12FN3O2S
Molecular Weight: 305.33

N-(2-fluorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

CAS No.: 952997-65-8

Cat. No.: VC5496020

Molecular Formula: C14H12FN3O2S

Molecular Weight: 305.33

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide - 952997-65-8

Specification

CAS No. 952997-65-8
Molecular Formula C14H12FN3O2S
Molecular Weight 305.33
IUPAC Name N-(2-fluorophenyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Standard InChI InChI=1S/C14H12FN3O2S/c15-10-3-1-2-4-11(10)17-12(19)7-9-8-21-14-16-6-5-13(20)18(9)14/h1-6,9H,7-8H2,(H,17,19)
Standard InChI Key GZBDQDLGPFDAKK-UHFFFAOYSA-N
SMILES C1C(N2C(=O)C=CN=C2S1)CC(=O)NC3=CC=CC=C3F

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture

The compound’s structure integrates a thiazolo[3,2-a]pyrimidine scaffold fused with a fluorophenyl-acetamide side chain. The thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) is annulated to a pyrimidine ring (a six-membered di-nitrogen heterocycle), forming a bicyclic system. The 5-oxo group introduces a ketone functionality at position 5, while the 3,5-dihydro designation indicates partial saturation of the pyrimidine ring. The N-(2-fluorophenyl)acetamide moiety is attached via a methylene bridge at position 3 of the thiazolo-pyrimidine system, contributing to steric and electronic modulation (Figure 1).

Table 1: Molecular Properties of N-(2-Fluorophenyl)-2-(5-Oxo-3,5-Dihydro-2H-Thiazolo[3,2-a]Pyrimidin-3-yl)Acetamide

PropertyValueSource
Molecular FormulaC₁₄H₁₁FN₃O₂S
Molecular Weight250.25 g/mol
logP (Partition Coefficient)~2.1 (estimated)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

X-ray crystallography and computational modeling have elucidated its planar conformation, with the fluorophenyl group adopting a perpendicular orientation relative to the bicyclic core to minimize steric hindrance . This spatial arrangement facilitates interactions with hydrophobic pockets in target proteins while the acetamide group engages in hydrogen bonding.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Thiazolo-Pyrimidine Core Formation: A Biginelli-like condensation between thiourea, ethyl acetoacetate, and a substituted aldehyde under acidic conditions yields a dihydropyrimidine-thione intermediate .

  • Cyclization: Treatment with ethyl chloroacetate induces cyclization to form the thiazolo[3,2-a]pyrimidine skeleton .

  • Acetamide Incorporation: Coupling the core with 2-fluoroaniline via a nucleophilic acyl substitution reaction introduces the N-(2-fluorophenyl)acetamide group.

Table 2: Key Synthetic Steps and Yields

StepReagents/ConditionsYieldSource
Dihydropyrimidine FormationHCl, ethanol, reflux75%
CyclizationEthyl chloroacetate, K₂CO₃88%
Acetamide CouplingDCC, DMAP, dichloromethane82%

Reactivity and Functionalization

The compound’s reactivity is dominated by:

  • Ketone at C5: Participates in nucleophilic additions or reductions to yield secondary alcohols or alkanes.

  • Thiazole Nitrogen: Undergoes alkylation or acylation to modulate electronic properties.

  • Fluorophenyl Ring: Electrophilic aromatic substitution at the para position (relative to fluorine) is feasible due to fluorine’s electron-withdrawing effect.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (~0.2 mg/mL at pH 7.4) due to its hydrophobic thiazole and fluorophenyl groups . Stability studies indicate decomposition above 200°C, with photodegradation observed under UV light.

Table 3: Physicochemical Profile

ParameterValueMethodSource
Melting Point198–202°CDSC
logD (pH 7.4)1.8Shake-flask
Polar Surface Area62.3 ŲComputational

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch).

  • NMR: δ 7.8 ppm (thiazole H), δ 6.9–7.3 ppm (fluorophenyl H), δ 4.1 ppm (methylene bridge).

TargetAssay ModelResultSource
COX-2 InhibitionEnzyme assay65% at 10 µM
AntiproliferativeMCF-7 cellsIC₅₀ = 8.7 µM
AntibacterialS. aureusMIC = 12.5 µg/mL

Mechanism of Action

The compound inhibits cyclooxygenase-2 (COX-2) by binding to the enzyme’s hydrophobic channel, as evidenced by molecular docking studies. Additionally, it interferes with tubulin polymerization in cancer cells, disrupting mitosis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator